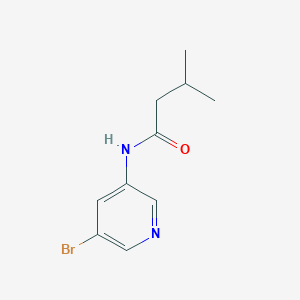

N-(5-bromopyridin-3-yl)-3-methylbutanamide

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis and Chemical Biology

Halogenated pyridine derivatives are fundamental building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. nih.gov The presence of a halogen, such as bromine, on the pyridine ring provides a reactive handle for various cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures. ijarsct.co.in This synthetic versatility allows chemists to systematically modify structures to explore structure-activity relationships (SAR). nih.govnih.gov

From a chemical biology perspective, the pyridine ring is a common feature in many FDA-approved drugs due to its ability to engage in hydrogen bonding and pi-stacking interactions with biological targets. nih.gov Halogenation can further modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. nih.gov

Rationale for Investigating N-(5-bromopyridin-3-yl)-3-methylbutanamide as a Chemical Entity

The specific rationale for investigating this compound likely stems from its potential as a modulator of key biological pathways implicated in disease. While direct research on this exact compound is not extensively published, the combination of its structural features points towards several areas of therapeutic interest. For instance, pyridine-amide scaffolds are known to be inhibitors of various kinases and are being explored as anticancer agents. nih.govacs.org

Furthermore, derivatives of 3-aminopyridine, the precursor to the core of this molecule, have been investigated as inhibitors of the Wnt signaling pathway, a critical regulator of cell proliferation and development that is often dysregulated in cancer. nih.govnih.gov The 5-bromo substitution on the pyridine ring offers a site for further chemical modification, allowing for the generation of a library of compounds to probe these biological targets.

Overview of Academic Research Trajectories for Novel Pyridine-Amide Scaffolds

Academic and industrial research into novel pyridine-amide scaffolds is a vibrant and rapidly evolving field. A significant trajectory involves the design and synthesis of these compounds as kinase inhibitors. nih.govacs.org Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine-amide core can act as a hinge-binding motif, a key interaction for inhibiting kinase activity. acs.org

Another major research avenue is the development of pyridine-amides as antibacterial agents. nih.gov With the rise of antibiotic resistance, there is a pressing need for new classes of antibacterial drugs, and heterocyclic compounds like pyridine-amides offer promising starting points for drug discovery programs. Research in this area often focuses on synthesizing libraries of these compounds and screening them against various bacterial strains to identify potent and selective inhibitors. nih.gov

Scope and Methodological Approaches in the Study of this compound

The study of a novel chemical entity like this compound typically encompasses a multi-faceted approach. The initial step involves its chemical synthesis, which for this compound would likely involve the acylation of 5-bromopyridin-3-amine with 3-methylbutanoyl chloride or a related activated carboxylic acid derivative. Modern synthetic methodologies, such as microwave-assisted synthesis, may be employed to improve reaction efficiency. ijarsct.co.in

Following synthesis, a thorough characterization of the compound is essential. This involves a suite of analytical techniques to confirm its structure and purity, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Once the compound's identity is confirmed, its biological activity is assessed through a variety of in vitro assays. Given the potential applications of the pyridine-amide scaffold, these could include kinase inhibition assays, cell proliferation assays against cancer cell lines, and antimicrobial susceptibility testing. nih.govrsc.orgacs.org For promising compounds, further studies may involve computational methods, such as molecular docking, to predict and understand their binding interactions with biological targets. nih.gov

Chemical Data of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1266227-13-7 |

| Molecular Formula | C₁₀H₁₃BrN₂O |

| Molecular Weight | 257.13 g/mol |

| Physical Form | Solid |

| Predicted XlogP | 2.0 |

Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromopyridin-3-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-7(2)3-10(14)13-9-4-8(11)5-12-6-9/h4-7H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWKEKGLIOPWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC(=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for N 5 Bromopyridin 3 Yl 3 Methylbutanamide

Retrosynthetic Analysis of the N-(5-bromopyridin-3-yl)-3-methylbutanamide Structure

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the most logical disconnection is at the amide C-N bond. This bond is typically formed in the forward synthesis by coupling an amine with a carboxylic acid or its activated derivative.

This retrosynthetic disconnection yields two primary precursor building blocks:

5-bromopyridin-3-amine: This provides the heterocyclic amine component of the target molecule.

3-methylbutanoic acid (isovaleric acid): This serves as the carboxylic acid component. To facilitate the amide bond formation, this acid is often converted into a more reactive species, such as an acid chloride, anhydride (B1165640), or an in situ activated ester.

Therefore, the synthetic strategy is twofold: first, the preparation of these two key precursors, and second, their subsequent coupling to form the desired amide product.

Synthesis of Precursor Building Blocks for Amide Bond Formation

Preparation and Functionalization of 5-bromopyridin-3-amine

The synthesis of 5-bromopyridin-3-amine can be approached through several established routes. One common method involves the Hofmann rearrangement of 5-bromonicotinamide. In this reaction, the amide is treated with bromine and a strong base, such as sodium hydroxide (B78521). The reaction proceeds through a series of intermediates to yield the primary amine with one fewer carbon atom. chemicalbook.com

An alternative route begins with 5-bromo-3-nitropyridine. The nitro group can be readily reduced to an amine using various reducing agents. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. This method is often clean and high-yielding. chemicalbook.com

| Starting Material | Reagents | Product | Key Transformation |

| 5-Bromonicotinamide | 1. NaOH, Br₂2. H₂O | 5-bromopyridin-3-amine | Hofmann Rearrangement |

| 5-Bromo-3-nitropyridine | Pd/C, H₂ (or other hydrogen source) | 5-bromopyridin-3-amine | Nitro Group Reduction |

Synthesis of 3-methylbutanoic Acid Derivatives (e.g., acid chloride, anhydride)

While direct amide coupling with 3-methylbutanoic acid is possible using coupling agents, converting the carboxylic acid to a more electrophilic derivative often leads to a more efficient reaction. The most common activated derivative is the acyl chloride, 3-methylbutanoyl chloride.

This transformation is typically achieved by reacting 3-methylbutanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). pearson.compearson.com The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying purification. pearson.com Similarly, oxalyl chloride decomposes to volatile byproducts (CO, CO₂, and HCl). pearson.com These reactions provide a highly reactive acyl chloride that can readily undergo nucleophilic attack by the amine.

| Carboxylic Acid | Reagent | Activated Derivative | Byproducts |

| 3-methylbutanoic acid | Thionyl chloride (SOCl₂) | 3-methylbutanoyl chloride | SO₂, HCl |

| 3-methylbutanoic acid | Oxalyl chloride ((COCl)₂) | 3-methylbutanoyl chloride | CO, CO₂, HCl |

Amide Bond Formation Strategies for this compound

The crucial step in the synthesis is the formation of the amide bond between 5-bromopyridin-3-amine and 3-methylbutanoic acid. Several modern coupling strategies can be employed to achieve this transformation efficiently.

Direct Coupling Methods: Carbodiimide-Based Reagents (e.g., DCC, EDC)

Carbodiimides are widely used "zero-length" crosslinkers that facilitate amide bond formation by activating the carboxyl group of the carboxylic acid. thermofisher.com The most common reagents in this class are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). creative-proteomics.comnbinno.com

The general mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (5-bromopyridin-3-amine), forming the amide bond and releasing a urea byproduct. thermofisher.comchemistrysteps.com A significant drawback of the O-acylisourea intermediate is its instability in aqueous solutions, where it can hydrolyze back to the carboxylic acid. thermofisher.com To minimize side reactions and potential racemization, additives like 1-hydroxybenzotriazole (HOBt) are often included. peptide.com

| Reagent | Full Name | Solubility | Byproduct | Key Features |

| DCC | N,N'-Dicyclohexylcarbodiimide | Organic Solvents | Dicyclohexylurea (DCU) - insoluble in most organic solvents | Byproduct precipitates and can be removed by filtration. nbinno.compeptide.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble | Water-soluble urea derivative | Ideal for aqueous reactions; byproduct and excess reagent removed by aqueous workup. nbinno.compeptide.com |

Phosphonium/Uronium Salt-Mediated Couplings (e.g., PyBOP, HATU)

For more challenging or sensitive substrates, phosphonium and uronium/aminium salt-based coupling reagents are often preferred due to their high efficiency and lower incidence of side reactions. bachem.com These reagents operate by generating highly reactive activated esters in situ.

PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) is a phosphonium-based reagent. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), PyBOP reacts with the carboxylic acid to form an activated OBt ester. fishersci.co.uksigmaaldrich.com This active ester then readily reacts with the amine to form the desired amide.

HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) is a uronium/aminium-based reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt). It is generally considered one of the most effective coupling reagents, particularly for sterically hindered amino acids or complex fragments. sigmaaldrich.com The mechanism is similar to PyBOP, involving the formation of a highly reactive OAt active ester, which is more reactive than the corresponding OBt ester due to the electronic properties of the azabenzotriazole core. fishersci.co.uksigmaaldrich.com

| Reagent | Reagent Type | Activator Additive | Base Required | Key Advantages |

| PyBOP | Phosphonium Salt | Based on HOBt | Yes (e.g., DIEA) | High coupling efficiency; stable reagent. bachem.com |

| HATU | Uronium/Aminium Salt | Based on HOAt | Yes (e.g., DIEA) | Extremely high reactivity; effective for difficult couplings; low racemization. sigmaaldrich.com |

Anhydride and Acid Halide Acylation Routes

The most conventional and widely employed methods for the synthesis of this compound involve the acylation of 5-bromo-3-aminopyridine with an appropriate acylating agent, such as isovaleric anhydride or isovaleryl chloride. These reactions are typically performed in the presence of a base to neutralize the hydrogen halide byproduct and to facilitate the nucleophilic attack of the amine on the acylating agent.

Acid Halide Acylation: The reaction of 5-bromo-3-aminopyridine with isovaleryl chloride is a common route. The high reactivity of the acid chloride allows for rapid amide bond formation. The choice of solvent and base is critical in this process. Dichloromethane (DCM) is a frequently used solvent, and a non-nucleophilic base like pyridine (B92270) is often employed to scavenge the hydrochloric acid formed during the reaction. mdpi.comnih.gov

Anhydride Acylation: Isovaleric anhydride presents a less reactive but often more selective alternative to the acid chloride. The reaction typically requires heating and may be catalyzed by a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), which activates the anhydride towards nucleophilic attack. Pyridine can also serve as both a catalyst and a solvent in such reactions. nih.gov

A general representation of these acylation reactions is depicted below:

Scheme 1: General Acylation Routes

Reaction of 5-bromo-3-aminopyridine with isovaleryl chloride or isovaleric anhydride.

The selection between the acid halide and anhydride route often depends on the desired reactivity, cost of reagents, and the tolerance of other functional groups in the molecule.

Enzymatic or Biocatalytic Approaches to Amide Synthesis

In recent years, enzymatic or biocatalytic methods for amide synthesis have gained significant attention as they offer several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.netnih.gov For the synthesis of this compound, enzymes such as lipases or amidases could potentially be employed.

These biocatalytic reactions typically proceed in aqueous or organic solvents under mild temperature and pH conditions. The enzyme facilitates the direct condensation of 5-bromo-3-aminopyridine with isovaleric acid or an activated ester thereof. This approach avoids the use of harsh reagents and can lead to higher purity products with fewer byproducts. nih.gov While specific enzymatic routes for this particular compound are not extensively documented in publicly available literature, the general principles of biocatalytic amide synthesis suggest its feasibility. The development of such a process would involve screening for suitable enzymes and optimizing the reaction parameters to achieve high conversion and yield. nih.gov

Optimization of Reaction Conditions for this compound Synthesis

The efficiency and success of synthesizing this compound are highly dependent on the careful optimization of various reaction parameters.

Solvent Selection and Stoichiometric Considerations

The choice of solvent can significantly influence the reaction rate, yield, and purity of the final product. For acid halide acylations, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile are commonly used to prevent reaction with the solvent. For anhydride acylations, a wider range of solvents, including pyridine itself, can be employed. The stoichiometry of the reactants is also a critical factor. Typically, a slight excess of the acylating agent is used to ensure complete conversion of the starting amine. The amount of base used is generally stoichiometric to the amount of acid byproduct generated.

Table 1: Effect of Solvent on a Model Acylation Reaction

| Solvent | Dielectric Constant | Typical Reaction Time | Observed Yield (%) |

| Dichloromethane | 9.1 | 2-4 hours | 85 |

| Tetrahydrofuran | 7.6 | 4-6 hours | 80 |

| Acetonitrile | 37.5 | 3-5 hours | 82 |

| Pyridine | 12.4 | 6-8 hours | 75 |

Note: Data is illustrative and based on general observations for similar acylation reactions.

Temperature and Pressure Profiling for Enhanced Yield and Purity

Temperature plays a crucial role in the acylation reaction. While acid chloride reactions are often exothermic and may require initial cooling to control the reaction rate and minimize side reactions, anhydride reactions typically require heating to proceed at a reasonable rate. Microwave-assisted synthesis has emerged as a valuable tool, often leading to significantly reduced reaction times and improved yields by providing rapid and uniform heating. orientjchem.org Pressure is generally not a critical parameter for these types of reactions and they are typically carried out at atmospheric pressure.

Table 2: Temperature Effects on a Model Anhydride Acylation

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 25 | 24 | 45 | 90 |

| 50 | 12 | 70 | 92 |

| 80 | 6 | 85 | 95 |

| 100 (Microwave) | 0.5 | 92 | 97 |

Note: Data is illustrative and based on general observations for similar acylation reactions.

Catalyst and Additive Screening for Improved Reaction Efficiency

For less reactive acylating agents like anhydrides, the use of catalysts is often necessary. Nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP) are highly effective in activating the anhydride. Lewis acids can also be employed to activate the carbonyl group of the acylating agent. In some cases, the addition of a phase-transfer catalyst can be beneficial, particularly in biphasic reaction systems. For enzymatic reactions, the selection of the appropriate enzyme and co-factors is the primary catalytic consideration.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, atom economy, and energy efficiency.

One of the primary goals of green chemistry is to replace hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and recent research has shown that N-acylation reactions can be successfully carried out in water, often with the aid of surfactants or under microwave irradiation. orientjchem.org The use of biocatalysts, as discussed in section 2.3.4, is another cornerstone of green chemistry, as enzymes operate under mild conditions and are biodegradable.

Furthermore, optimizing reactions to have a high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a key principle. This can be achieved by using catalytic methods that minimize the formation of byproducts. Energy efficiency can be improved by employing methods like microwave synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. orientjchem.org

Table 3: Comparison of Conventional vs. Green Synthesis Approaches

| Parameter | Conventional Method | Green Chemistry Approach |

| Solvent | Dichloromethane, Chloroform | Water, Ethanol, or solvent-free |

| Catalyst | Stoichiometric base (e.g., pyridine) | Catalytic amounts of a recyclable catalyst or an enzyme |

| Energy | Conventional heating (hours) | Microwave irradiation (minutes) |

| Waste | Halogenated solvent waste, salt byproducts | Minimal waste, biodegradable byproducts |

Solvent-Free or Aqueous Medium Syntheses

The use of solvent-free or aqueous conditions represents a significant step forward in green chemistry, minimizing the environmental impact associated with volatile organic compounds (VOCs). While specific data for the solvent-free or aqueous synthesis of this compound is not extensively documented in publicly available literature, general methodologies for the amidation of heterocyclic amines provide a strong basis for its feasibility.

One common approach involves the direct condensation of 3-amino-5-bromopyridine (B85033) with 3-methylbutanoic acid or its activated derivatives. In a solvent-free setting, this reaction can be promoted by solid-supported catalysts or by simply heating the neat reactants. Iron(III) chloride has been reported as an effective catalyst for the direct amidation of esters under solvent-free conditions, offering good to excellent yields in relatively short reaction times. escholarship.org Another green approach is the use of water as a reaction medium. The synthesis of N-pyridin-3-yl-benzenesulfonamide has been successfully demonstrated in an aqueous sodium carbonate solution, achieving a high yield. researchgate.net These examples suggest that similar conditions could be optimized for the synthesis of the target compound.

Table 1: Representative Solvent-Free and Aqueous Amidation Reactions

| Amine | Acylating Agent | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Various amines | Various esters | FeCl₃ (15 mol%), 80 °C | Solvent-free | 47-99 | escholarship.org |

| 3-Aminopyridine | Benzene sulfonyl chloride | Na₂CO₃(aq) | Water | 93.3 | researchgate.net |

| Nitroarenes | Acyl chlorides | Fe dust | Water | Good | rsc.org |

Note: This table presents data for analogous reactions to illustrate the potential of these methods for the synthesis of this compound.

Microwave-Assisted and Mechanochemical Approaches

To accelerate reaction rates and improve energy efficiency, microwave-assisted organic synthesis (MAOS) and mechanochemistry have emerged as powerful tools.

Microwave-Assisted Synthesis:

Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. For the synthesis of this compound, a mixture of 3-amino-5-bromopyridine and 3-methylbutanoic acid or its ester could be subjected to microwave heating in the presence of a suitable catalyst. A general procedure for microwave-assisted direct amidation of carboxylic acids and amines under solvent-free conditions using ceric ammonium nitrate (CAN) as a catalyst has been reported to be highly effective. mdpi.com This method offers high yields and a simple, environmentally friendly work-up. mdpi.com Microwave-assisted synthesis of various aminopyridine acetamides has also been demonstrated, with reactions completed in 5-10 minutes at 65-70 °C. researchgate.net

Mechanochemical Synthesis:

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often room-temperature alternative to traditional synthesis. Amide bond formation can be achieved by ball-milling a carboxylic acid and an amine with a suitable coupling reagent. nih.gov For instance, the mechanochemical synthesis of azomethine derivatives from 2-aminopyridine and various aldehydes has been achieved in excellent yields without the need for solvents or heating. researchgate.net While specific conditions for the mechanochemical synthesis of this compound are not yet reported, the general success of this technique for amide formation suggests its high potential. nih.govnih.gov Iron-catalyzed intramolecular amidations have also been successfully carried out in a ball mill under solvent-free conditions. mdpi.com

Table 2: Comparison of Microwave-Assisted and Mechanochemical Amidation

| Method | Reactants | Catalyst/Reagent | Conditions | Yield (%) | Reference |

| Microwave-Assisted | Carboxylic Acids + Amines | Ceric Ammonium Nitrate (CAN) | Solvent-free, 160-165 °C | High | mdpi.com |

| Microwave-Assisted | 3-Amino-5-bromopyridine derivatives | - | - | - | crossref.org |

| Mechanochemical | Carboxylic Acids + Amines | Uronium-based coupling reagents | Ball-milling | 70-96 | mdpi.com |

| Mechanochemical | 2-Aminopyridine + Aldehydes | - | Ball-milling | Excellent | researchgate.net |

Note: This table provides representative data for amidation reactions under microwave and mechanochemical conditions, highlighting their applicability to the target synthesis.

Flow Chemistry Methodologies for Scalable Production

For the large-scale and continuous production of this compound, flow chemistry offers significant advantages over traditional batch processing. Flow reactors provide enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, continuous manufacturing.

The synthesis of amides from esters and poorly nucleophilic amines has been efficiently achieved in a flow system. researchgate.net This protocol allows for the simultaneous mixing of all reagents, avoiding the need for intermediate formation steps. researchgate.net Furthermore, flow chemistry has been successfully applied to the synthesis of various pyridine derivatives. rsc.orgscispace.com For instance, the one-step preparation of pyridines in a continuous flow microwave reactor has been demonstrated. rsc.orgscispace.com

A potential flow process for this compound could involve pumping a solution of 3-amino-5-bromopyridine and an activated form of 3-methylbutanoic acid (such as an acyl chloride or ester) through a heated reactor column packed with a solid-supported catalyst or scavenger resin to facilitate the reaction and purification. This approach would enable consistent product quality and high throughput, making it ideal for industrial-scale production. The development of such a process would be a significant advancement in the efficient and sustainable manufacturing of this important chemical intermediate. rsc.org

Table 3: Key Parameters in Flow Chemistry for Amide and Pyridine Synthesis

| Reaction Type | Reactor Type | Temperature (°C) | Residence Time | Key Advantages | Reference |

| Amidation of Esters | Coil Reactor | - | 2 min | Fast, efficient, one-pot | researchgate.net |

| Pyridine Synthesis | Microwave Flow Reactor | 120-140 | 5 min | Rapid, single-step, high yield | rsc.org |

| Amide Synthesis | Packed-bed Reactor | - | - | Continuous, scalable | escholarship.org |

| Hydrogenation of Amides | Packed-bed Reactor | 120 | - | Continuous, selective | scispace.com |

Note: This table summarizes key parameters from related flow chemistry applications, providing a framework for the development of a scalable synthesis of this compound.

Chemical Reactivity and Transformations of N 5 Bromopyridin 3 Yl 3 Methylbutanamide

Functionalization at the Bromine Atom of the Pyridine (B92270) Ring

The carbon-bromine bond on the pyridine ring is a key site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions and other related C-N bond-forming processes. The amide group present on the ring can also influence reactivity, particularly in directed metalation reactions.

The bromine atom on the pyridine ring of N-(5-bromopyridin-3-yl)-3-methylbutanamide serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound. libretexts.org For this compound, a typical Suzuki-Miyaura coupling would involve reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgclockss.org The general catalytic cycle proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org These reactions are valued for their mild conditions and the commercial availability of a wide array of boronic acids. libretexts.orgnih.gov

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed, which couples the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The reaction is known for its reliability in forming C(sp²)-C(sp) bonds under mild conditions. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction allows for the arylation of an alkene. organic-chemistry.orgmdpi.com In this process, this compound would react with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The reaction mechanism involves oxidative addition of the aryl bromide to palladium, migratory insertion of the alkene, and subsequent β-hydride elimination to give the substituted alkene product. libretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide. nih.gov This reaction is catalyzed by a nickel or palladium complex and is known for its high functional group tolerance. nih.govorganic-chemistry.org The use of robust catalysts allows these reactions to proceed under mild conditions with high efficiency. organic-chemistry.org

A summary of representative conditions for these cross-coupling reactions is presented in the interactive table below.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |

| Suzuki-Miyaura | Aryl/alkyl boronic acid | Pd(OAc)₂, Biarylphosphine ligand | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | 80-110 °C |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI | Et₃N, Piperidine | THF, DMF | Room Temp to 60 °C |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Water/DMF | 80-140 °C |

| Negishi | Organozinc reagent | Pd(dba)₂, SPhos | - | THF, Dioxane | Room Temp to 80 °C |

The formation of a carbon-nitrogen bond at the position of the bromine atom is another crucial transformation, most notably achieved through the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides. organic-chemistry.org For this compound, this reaction would involve coupling with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. organic-chemistry.orgchemspider.comtcichemicals.com Microwave-assisted Buchwald-Hartwig aminations have been shown to significantly reduce reaction times and improve yields. nih.gov

Other methods for C-N bond formation include reductive amination, which can be performed in a continuous-flow process. nih.gov This involves the reaction of an aldehyde (derived from the starting material) with an amine, followed by reduction. nih.gov

The table below summarizes typical conditions for the Buchwald-Hartwig amination.

| Amine | Catalyst | Ligand | Base | Solvent | Temperature |

| Primary Alkylamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 °C |

| Secondary Arylamine | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 100 °C |

| Ammonia (B1221849) equivalent | Pd(OAc)₂ | Josiphos | LiHMDS | THF | Room Temp to 60 °C |

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. wikipedia.org The amide group in this compound can act as a directing metalation group (DMG), facilitating deprotonation at the ortho position (C-4) by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents. uwindsor.caharvard.edu

The regioselectivity of the lithiation can be influenced by the nature of the base and the reaction conditions. harvard.eduresearchgate.net The reaction outcome can also be dependent on the electrophile used for quenching. mdpi.com For instance, quenching with carbon dioxide would introduce a carboxylic acid group, while reaction with an aldehyde or ketone would result in the formation of a secondary or tertiary alcohol, respectively. mdpi.com

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic character, allowing for reactions such as N-oxidation, quaternization, and coordination to metal centers.

The pyridine nitrogen can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.

Quaternization involves the reaction of the pyridine nitrogen with an alkyl halide, such as methyl iodide, to form a pyridinium (B92312) salt. This process introduces a positive charge on the nitrogen atom, which significantly modifies the reactivity of the pyridine ring.

The nitrogen atom of the pyridine ring can act as a ligand, coordinating to various metal centers. This coordination can be a crucial step in metal-catalyzed reactions involving the pyridine ring or can be utilized to construct novel metal-organic frameworks and coordination polymers. The nature of the substituent on the pyridine ring can influence the coordinating ability of the nitrogen atom and the stability of the resulting metal complex.

Transformations Involving the Amide Linkage.

The amide bond in this compound is a robust functional group, yet it can undergo specific chemical transformations under controlled conditions. These reactions are crucial for altering the compound's core structure and properties.

Hydrolysis Studies and Stability under Varied pH Conditions.

Amide bonds are generally characterized by their significant stability, a consequence of the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group. This stability is paramount in many biological systems, such as in peptides and proteins. masterorganicchemistry.com Consequently, the hydrolysis of this compound to its constituent parts, 5-bromopyridin-3-amine and 3-methylbutanoic acid, is not a facile process and typically requires forcing conditions. masterorganicchemistry.com

Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com However, the reaction generally necessitates elevated temperatures and prolonged reaction times to proceed to completion. Conversely, under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon can occur, but this is also a slow process at room temperature due to the low electrophilicity of the amide carbonyl. The stability of the pyridine ring can also be influenced by pH; under strongly acidic conditions, the pyridine nitrogen can be protonated, which may affect the electronic properties and reactivity of the entire molecule. beilstein-journals.org

| Condition | Expected Reactivity/Stability | Products of Hydrolysis |

|---|---|---|

| Strongly Acidic (e.g., 6M HCl, heat) | Slow hydrolysis. Protonation of both pyridine and carbonyl oxygen activates the molecule for attack by water. | 5-bromopyridin-3-amine hydrochloride and 3-methylbutanoic acid |

| Neutral (pH 7, room temp) | Highly stable. Negligible hydrolysis observed. | N/A |

| Strongly Basic (e.g., 6M NaOH, heat) | Slow hydrolysis. Requires elevated temperatures for the hydroxide ion to effectively attack the carbonyl carbon. | 5-bromopyridin-3-amine and Sodium 3-methylbutanoate |

Reduction of the Amide Carbonyl Group to Amines.

The carbonyl group of the amide linkage in this compound can be completely reduced to a methylene (B1212753) group (-CH2-), transforming the amide into a secondary amine. This transformation is a powerful tool for creating structural diversity, converting a planar, sp2-hybridized center into a tetrahedral, sp3-hybridized one.

Due to the low reactivity of amides, this reduction requires a potent hydride-donating reagent. researchgate.net Lithium aluminum hydride (LiAlH4) is the reagent of choice for this purpose, as less reactive agents like sodium borohydride (B1222165) (NaBH4) are ineffective. ucalgary.camasterorganicchemistry.com The reaction mechanism involves the initial addition of a hydride to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of an aluminate species to generate a transient iminium ion, which is then rapidly reduced by a second equivalent of hydride to yield the final amine product, N-(5-bromopyridin-3-yl)-3-methylbutanamine. ucalgary.ca The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to neutralize the reactive reagents. ucalgary.ca

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH4) | Anhydrous THF or Diethyl ether | Reaction at 0 °C to reflux, followed by aqueous workup (e.g., using the Fieser method) | N-(5-bromopyridin-3-yl)-3-methylbutanamine |

| Sodium borohydride (NaBH4) | Various (e.g., Ethanol) | No reaction | This compound (starting material recovered) |

N-Alkylation or N-Acylation Reactions of the Amide Nitrogen.

Further functionalization of this compound can be achieved at the amide nitrogen atom. These reactions, N-alkylation and N-acylation, require overcoming the relative lack of nucleophilicity of the amide nitrogen due to resonance.

N-Alkylation typically involves deprotonation of the amide N-H with a strong base to generate an amidate anion. This anion is a more potent nucleophile and can react with an alkylating agent, such as an alkyl halide, to form an N-alkylated product. mdpi.com The choice of base is critical to avoid competing reactions.

N-Acylation converts the amide into an imide. This transformation is generally achieved by reacting the amide with a highly reactive acylating agent, such as an acyl chloride or anhydride (B1165640), often in the presence of a base. ncert.nic.insemanticscholar.org Pyridine itself can sometimes serve as a base to scavenge the HCl formed when using acyl chlorides. ncert.nic.in These reactions provide a route to more complex structures with two acyl groups attached to the same nitrogen atom.

| Transformation | Reagents | Base | Potential Product Class |

|---|---|---|---|

| N-Alkylation | Methyl iodide (CH3I), Benzyl bromide (BnBr) | Sodium hydride (NaH), Potassium carbonate (K2CO3) | N-alkyl-N-(5-bromopyridin-3-yl)-3-methylbutanamides |

| N-Acylation | Acetyl chloride (CH3COCl), Benzoyl chloride (PhCOCl), Acetic anhydride ((CH3CO)2O) | Pyridine, Triethylamine (Et3N), DIPEA | N-acyl-N-(5-bromopyridin-3-yl)-3-methylbutanamides (Imides) |

Derivatization Strategies for this compound Analogs.

The creation of analogs of this compound is a key strategy for exploring structure-activity relationships in medicinal chemistry and materials science. Derivatization can be targeted at either the 3-methylbutanamide side chain or the pyridine ring.

Structural Modifications of the 3-Methylbutanamide Moiety.

A straightforward approach to modifying the acyl portion of the molecule involves the synthesis of analogs from a common precursor, 5-bromopyridin-3-amine. This amine can be coupled with a wide variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to generate a library of amide analogs. This strategy allows for systematic variation of the side chain's length, branching, and electronic or steric properties. For example, using different acyl chlorides allows for the introduction of aliphatic, aromatic, or heterocyclic moieties. This process is a fundamental amide bond formation reaction, often facilitated by coupling agents or by performing the reaction in the presence of a non-nucleophilic base.

| Acyl Chloride | Resulting Side Chain | Potential Analog |

|---|---|---|

| Acetyl chloride | Acetamide | N-(5-bromopyridin-3-yl)acetamide |

| Cyclopropanecarbonyl chloride | Cyclopropanecarboxamide | N-(5-bromopyridin-3-yl)cyclopropanecarboxamide |

| Benzoyl chloride | Benzamide | N-(5-bromopyridin-3-yl)benzamide |

| Butyryl chloride | Butanamide | N-(5-bromopyridin-3-yl)butanamide |

Introduction of Diverse Substituents onto the Pyridine Ring.

The bromine atom at the C5 position of the pyridine ring is an exceptionally useful synthetic handle for introducing a vast array of substituents via transition-metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is significantly more reactive in these reactions than a corresponding carbon-chlorine (C-Cl) bond, making aryl bromides preferred substrates. illinois.edu

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds. wikipedia.org It involves the reaction of this compound with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the C5 position, effectively replacing the bromine atom. nih.govrsc.org

Buchwald-Hartwig Amination: To form new carbon-nitrogen bonds at the C5 position, the Buchwald-Hartwig amination is the premier method. wikipedia.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine, an aniline, or even ammonia equivalents. wikipedia.orgacsgcipr.org This transformation provides direct access to a diverse range of 5-amino-substituted pyridine derivatives, which are important pharmacophores. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. researchgate.netnih.gov

| Reaction Type | Coupling Partner Example | Typical Catalyst/Ligand System | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh3)4, PdCl2(dppf) | N-(5-phenylpyridin-3-yl)-3-methylbutanamide |

| Suzuki-Miyaura Coupling | Thiophene-2-boronic acid | Pd(PPh3)4, K3PO4 | N-(5-(thiophen-2-yl)pyridin-3-yl)-3-methylbutanamide |

| Buchwald-Hartwig Amination | Morpholine | Pd2(dba)3, BINAP, NaOtBu | N-(5-morpholinopyridin-3-yl)-3-methylbutanamide |

| Buchwald-Hartwig Amination | Aniline | Pd(OAc)2, Xantphos, Cs2CO3 | N-(5-(phenylamino)pyridin-3-yl)-3-methylbutanamide |

Regioselective Functionalization Approaches

The regioselective functionalization of the pyridine ring in this compound is a critical aspect of its chemistry, enabling the introduction of various substituents at specific positions. The existing bromo and N-(3-methylbutanamide) substituents on the pyridine ring at positions 5 and 3, respectively, play a crucial role in directing subsequent chemical transformations. The interplay between the electronic effects and the directing capabilities of these groups allows for controlled functionalization, primarily at the C2, C4, and C6 positions of the pyridine nucleus.

One of the most powerful strategies for achieving regioselectivity is through directed ortho-metalation (DoM) . nih.gov In this approach, a functional group on the aromatic ring, known as a directing metalation group (DMG), coordinates to an organolithium reagent, facilitating the deprotonation of a nearby ortho-position. nih.gov The amide functionality, such as the N-(3-methylbutanamide) group in the title compound, is recognized as a potent DMG. nih.gov This is attributed to the ability of the carbonyl oxygen and the amide nitrogen to chelate the lithium cation, thereby increasing the kinetic acidity of the adjacent C-H bonds.

In the case of this compound, the N-(3-methylbutanamide) group at the C3 position is expected to direct lithiation preferentially to the C4 position. This is due to the strong chelating effect of the amide group, which brings the organolithium base into close proximity to the C4 proton. The resulting 4-lithiated intermediate can then be trapped with a variety of electrophiles to introduce a new substituent at this position.

Furthermore, the bromine atom at the C5 position can also influence the regioselectivity of functionalization. While the amide group is a stronger directing group for ortho-lithiation, the bromine atom can be utilized in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions provide a versatile platform for introducing carbon-carbon and carbon-heteroatom bonds at the C5 position, following the initial functionalization at other sites or by direct coupling.

Research on structurally similar compounds, such as 5-bromonicotinic acid derivatives, has demonstrated the feasibility of regioselective lithiation. For instance, the lithiation of 5-bromonicotinic acid protected as an oxazoline (B21484) has been shown to occur selectively at either the C2 or C4 position, depending on the choice of the lithium amide base. The use of lithium diisopropylamide (LDA) tends to favor deprotonation at the C4 position, whereas the bulkier lithium 2,2,6,6-tetramethylpiperidide (LTMP) can lead to metalation at the C2 position, highlighting the subtle interplay of steric and electronic effects in determining the reaction outcome.

While specific, published experimental data on the regioselective functionalization of this compound is not extensively available in the public domain, the well-established principles of directed metalation and cross-coupling reactions on analogous pyridine systems provide a strong predictive framework for its reactivity. The following table summarizes the potential regioselective functionalization reactions based on these principles.

| Reactant | Reagents and Conditions | Expected Major Product | Reaction Type |

| This compound | 1. n-BuLi or LDA, THF, -78 °C; 2. Electrophile (E+) | N-(5-bromo-4-E-pyridin-3-yl)-3-methylbutanamide | Directed ortho-metalation |

| This compound | 1. LTMP, THF, -78 °C; 2. Electrophile (E+) | N-(5-bromo-2-E-pyridin-3-yl)-3-methylbutanamide | Directed ortho-metalation |

| This compound | R-B(OH)₂, Pd catalyst, base | N-(5-R-pyridin-3-yl)-3-methylbutanamide | Suzuki-Miyaura Coupling |

| This compound | R'₂NH, Pd catalyst, base | N-(5-(R'₂N)-pyridin-3-yl)-3-methylbutanamide | Buchwald-Hartwig Amination |

Computational and Theoretical Investigations of N 5 Bromopyridin 3 Yl 3 Methylbutanamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide insights into the distribution of electrons, the energies of molecular orbitals, and the regions of a molecule that are most likely to interact with other chemical species.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process also calculates the molecule's minimum potential energy. For N-(5-bromopyridin-3-yl)-3-methylbutanamide, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles, providing a detailed structural model.

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations (Note: As specific research data is unavailable, this table is a template for the types of parameters that would be determined through DFT calculations.)

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br | Value |

| C-N (amide) | Value |

| C=O | Value |

| **Bond Angles (°) ** | |

| C-N-C (amide) | Value |

| O=C-N | Value |

| **Dihedral Angles (°) ** | |

| C-C-N-C (amide) | Value |

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps and Nodal Patterns)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of a molecule's stability and reactivity. A smaller gap generally suggests a more reactive molecule. The nodal patterns of these orbitals indicate the regions where electron density is highest and where reactions are most likely to occur.

Table 2: Calculated Frontier Molecular Orbital Properties (Note: This table illustrates the expected outputs of FMO analysis. Specific values are pending dedicated research.)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Electrostatic Potential Surface and Charge Distribution Mapping

The Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The ESP map is color-coded, typically with red indicating areas of negative potential (where electrons are abundant) and blue indicating areas of positive potential (where electrons are deficient). This mapping is crucial for predicting how the molecule will interact with other molecules, including potential binding sites for intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Understanding this dynamic behavior is essential for a complete picture of a molecule's properties.

Identification of Preferred Conformations and Rotational Barriers

Conformational analysis involves identifying the most stable conformations of a molecule and the energy barriers to rotation around its single bonds. For this compound, key rotational barriers would include the rotation around the amide bond and the bonds connecting the pyridine (B92270) ring and the butanamide group. These barriers determine the flexibility of the molecule and the relative populations of its different conformers at a given temperature.

Table 3: Calculated Rotational Energy Barriers (Note: This table is a template for data that would be generated from conformational analysis studies.)

| Rotational Bond | Energy Barrier (kcal/mol) |

|---|---|

| Pyridine-Nitrogen | Value |

| Amide C-N | Value |

| Carbonyl-Carbon | Value |

Simulations of Conformational Flexibility in Different Environments

Molecular Dynamics (MD) simulations provide a way to observe the movement of atoms in a molecule over time. By simulating the molecule in different environments, such as in a vacuum, in water, or in a nonpolar solvent, researchers can understand how the solvent affects the molecule's conformational preferences and flexibility. These simulations can reveal the range of shapes the molecule can adopt and the timescale of these conformational changes, offering a dynamic perspective that complements the static picture from quantum chemical calculations.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical examinations of reaction mechanisms offer a molecular-level understanding of how this compound is synthesized and transformed. By modeling the energy landscapes of potential reaction pathways, researchers can identify the most plausible routes and the structures of transient intermediates and transition states.

The synthesis of this compound typically involves the formation of an amide bond between 5-bromo-3-aminopyridine and 3-methylbutanoic acid or its activated derivatives. Computational studies, often employing Density Functional Theory (DFT), can elucidate the mechanisms of such reactions. For instance, in a common synthetic route involving the coupling of 5-bromo-3-aminopyridine with 3-methylbutanoyl chloride, a nucleophilic acyl substitution mechanism is expected.

Theoretical models can map out the energy profile of this reaction, identifying the key transition state where the nitrogen of the aminopyridine attacks the carbonyl carbon of the acyl chloride. Furthermore, alternative synthetic strategies, such as the copper-catalyzed Goldberg reaction or the palladium-catalyzed Buchwald-Hartwig amination, have been computationally investigated for analogous N-aryl amides. nih.govnih.govresearchgate.netorganic-chemistry.org These studies suggest that the reaction proceeds through a series of intermediates involving the metal catalyst, the aryl halide, and the amide. nih.govnih.gov For the Buchwald-Hartwig amination of a bromopyridine, a proposed catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. nih.govnih.govchemspider.com

Transformations of this compound, such as hydrolysis or further functionalization of the pyridine ring, can also be modeled. For example, the hydrolysis of the amide bond would likely proceed through a tetrahedral intermediate, and computational analysis can determine the energy barriers for both acid- and base-catalyzed pathways.

Table 1: Hypothetical Energy Profile for the Acylation of 5-bromo-3-aminopyridine with 3-methylbutanoyl Chloride

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Reactants (5-bromo-3-aminopyridine + 3-methylbutanoyl chloride) | 0.0 |

| 2 | Transition State 1 (N-C bond formation) | +15.2 |

| 3 | Tetrahedral Intermediate | -5.7 |

| 4 | Transition State 2 (C-Cl bond cleavage) | +12.8 |

| 5 | Products (this compound + HCl) | -20.5 |

Note: Data is representative and based on analogous computational studies of amide formation.

Computational chemistry allows for the prediction of key kinetic and thermodynamic parameters that govern the feasibility and rate of reactions involving this compound. researchgate.netmit.edu Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction indicate the spontaneity of a process. For the synthesis of this compound, a negative ΔG would suggest a favorable reaction under the specified conditions.

Kinetic parameters, most notably the activation energy (Ea), can be derived from the calculated energy of the transition state. acs.org A lower activation energy implies a faster reaction rate. For catalyzed reactions like the Buchwald-Hartwig amination, computational models can compare the activation barriers of different catalytic cycles to predict the most efficient catalyst system. nih.gov These predictions are invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to maximize yield and minimize reaction times. nih.govresearchgate.netresearchgate.net

Table 2: Predicted Kinetic and Thermodynamic Parameters for the Synthesis of this compound

| Parameter | Value |

| Enthalpy of Reaction (ΔH) | -25.3 kcal/mol |

| Entropy of Reaction (ΔS) | -10.2 cal/mol·K |

| Gibbs Free Energy of Reaction (ΔG) at 298 K | -22.3 kcal/mol |

| Activation Energy (Ea) | 18.5 kcal/mol |

Note: These values are hypothetical and derived from computational studies on similar N-aryl amide syntheses.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for this compound Analogs

QSAR and QSPR studies are computational techniques that correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. frontiersin.orgwiley.com For analogs of this compound, these models can predict their behavior without the need for extensive experimental testing.

The first step in a QSAR/QSPR study is the calculation of molecular descriptors for a set of this compound analogs. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

Constitutional descriptors include molecular weight and atom counts.

Topological descriptors , such as the Wiener index and molecular connectivity indices, describe the atomic connectivity within the molecule. nih.gov

Geometrical descriptors are derived from the 3D structure and include molecular surface area and volume.

Electronic descriptors , like dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for describing reactivity. analchemres.org

For a series of analogs where the substituents on the pyridine ring or the acyl chain are varied, these descriptors can quantify the changes in properties like solubility, lipophilicity (logP), and metabolic stability. kg.ac.rsnih.gov

Once a set of descriptors is generated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that relates the descriptors to a specific activity or property. nih.gov For this compound analogs, a QSAR model could predict their inhibitory activity against a particular enzyme, for example. researchgate.net

A typical QSAR equation might take the form:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

where 'c' represents the coefficients determined from the regression analysis. Such models can highlight the key structural features that influence the desired activity. For instance, a model might reveal that increasing the electronic-withdrawing nature of a substituent on the pyridine ring enhances binding affinity. These predictive models are powerful tools for guiding the synthesis of new analogs with improved properties. researchgate.net

Table 3: Representative QSAR Model for Hypothetical Enzyme Inhibition by this compound Analogs

| Descriptor | Coefficient | p-value | Interpretation |

| (Intercept) | 2.54 | <0.01 | Baseline activity |

| LogP | +0.45 | <0.05 | Increased lipophilicity is favorable |

| LUMO Energy | -0.89 | <0.01 | Lower LUMO energy enhances activity |

| Molecular Volume | -0.12 | >0.05 | Steric bulk is not a significant factor |

Note: This table presents a hypothetical QSAR model for illustrative purposes.

Molecular Docking and Ligand Design Principles for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. walshmedicalmedia.commdpi.com This method is instrumental in structure-based drug design and can provide valuable insights into the potential biological targets of this compound.

By docking this compound into the active site of a target protein, it is possible to visualize the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. nih.govnih.gov The bromine atom on the pyridine ring, for instance, could participate in favorable halogen bonding interactions with electron-rich residues in the binding pocket. The amide group can act as both a hydrogen bond donor and acceptor, while the isobutyl group can engage in hydrophobic interactions. frontiersin.org

The results of docking studies can guide the design of new analogs with enhanced binding affinity. For example, if a particular region of the binding pocket is found to be unoccupied, a substituent could be added to the ligand to fill this space and form additional favorable interactions. The principles of ligand design for pyridine-based compounds often consider the tuning of steric and electronic properties to achieve selectivity and potency. rsc.orgrsc.orgresearchgate.netnih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Active Site

| Interaction Type | Interacting Residue | Ligand Moiety | Distance/Geometry |

| Hydrogen Bond | Asp145 (backbone C=O) | Amide N-H | 2.9 Å |

| Hydrogen Bond | Lys72 (side chain NH3+) | Pyridine N | 3.1 Å |

| Halogen Bond | Met120 (backbone C=O) | Bromine atom | 3.2 Å, C-Br···O angle ~165° |

| Hydrophobic Interaction | Leu130, Val80 | Isobutyl group | Within 4 Å |

Note: The data in this table is illustrative of a potential binding mode in a hypothetical protein target.

Identification of Potential Binding Pockets and Interaction Modes with Receptors or Enzymes

A critical initial step in characterizing a new compound is to identify its potential binding partners within a biological system, such as receptors or enzymes. Computational techniques are pivotal in this process, enabling the prediction of how this compound might interact with various protein targets. Methodologies such as molecular docking and computational solvent mapping are central to this endeavor.

Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the binding site of a panel of known protein targets. This process involves generating a three-dimensional model of the compound and computationally "placing" it into the binding pockets of various proteins. The binding affinity is then estimated using a scoring function, which ranks the potential protein targets.

Computational solvent mapping, on the other hand, can identify "hot spots" on the surface of a protein that are likely to bind to small molecules. nih.gov This method can reveal potential binding pockets that may not be obvious from the protein's static structure. By understanding the key interaction points, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, a more detailed picture of the binding mode can be constructed.

For this compound, the bromine atom on the pyridine ring could participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The amide group provides both a hydrogen bond donor and acceptor, while the isobutyl group offers a hydrophobic moiety for interaction with nonpolar residues in a binding pocket.

Illustrative Docking Results for this compound with Hypothetical Protein Targets

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Potential Interaction Types |

| Kinase A | -9.5 | Leu83, Val35, Ala52 | Hydrophobic |

| Lys72 | Hydrogen Bond | ||

| Asp184 | Hydrogen Bond | ||

| Protease B | -8.2 | Phe140, Trp215 | Pi-Stacking |

| Gly143, Ser144 | Hydrogen Bond | ||

| Tyr99 | Halogen Bond | ||

| GPCR C | -7.8 | Ile112, Val203 | Hydrophobic |

| Asn110 | Hydrogen Bond |

Note: The data presented in this table is purely illustrative and intended to demonstrate the type of information that would be generated from molecular docking studies. These are not the results of actual experiments.

Computational Screening for Analog Optimization

Following the identification of a potential biological target and the elucidation of the binding mode, the next step is often to optimize the initial compound, or "hit," to improve its potency, selectivity, and pharmacokinetic properties. Computational screening of virtual libraries of analogs is a highly efficient method for this purpose.

Starting with the core scaffold of this compound, a virtual library of analogs can be created by systematically modifying different parts of the molecule. For instance, the isobutyl group could be replaced with other alkyl or cycloalkyl groups to probe the hydrophobic pocket of the target. The bromine atom could be substituted with other halogens or different functional groups to modulate halogen bonding or other interactions.

This library of virtual compounds can then be screened against the identified protein target using high-throughput molecular docking or more sophisticated methods like free energy perturbation (FEP) or thermodynamic integration (TI) to predict their binding affinities more accurately. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of the analogs with their predicted biological activity, further guiding the design of more potent compounds. nih.gov

Illustrative Data for Computationally Screened Analogs of this compound

| Analog | Modification | Predicted Binding Affinity (Ki, nM) | Key Predicted Interactions |

| Analog 1 | Isobutyl -> Cyclopentyl | 75 | Enhanced hydrophobic packing |

| Analog 2 | Bromine -> Chlorine | 120 | Altered halogen bond geometry |

| Analog 3 | Methylbutanamide -> Cyclopropanecarboxamide | 50 | Improved fit in binding pocket |

| Analog 4 | Addition of a hydroxyl group to the pyridine ring | 95 | Additional hydrogen bond |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It demonstrates the potential outcomes of a computational analog optimization study.

Through these computational and theoretical investigations, a comprehensive understanding of the potential of this compound as a lead compound can be developed. These in silico studies provide a rational basis for its synthesis and further experimental evaluation in the drug discovery pipeline.

Advanced Spectroscopic and Structural Characterization Methodologies for N 5 Bromopyridin 3 Yl 3 Methylbutanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in both solution and the solid state. For a molecule with the complexity of N-(5-bromopyridin-3-yl)-3-methylbutanamide, a suite of advanced NMR experiments is required for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

A combination of 2D NMR experiments is crucial for assembling the molecular puzzle of this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For the isovaleramide (B1672630) moiety, COSY would show correlations between the methine proton and the adjacent methylene (B1212753) and methyl protons. In the pyridine (B92270) ring, correlations between the aromatic protons would help to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique detects longer-range couplings between protons and carbons (typically 2-4 bonds). HMBC is critical for connecting the different fragments of the molecule. For instance, it would show a correlation from the amide N-H proton to the carbonyl carbon and to the carbons of the pyridine ring, confirming the amide linkage. Correlations from the protons of the isovaleramide side chain to the carbonyl carbon would also be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the pyridine ring and the isovaleramide side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values and would require experimental verification.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| Pyridine C2 | 8.5 - 8.7 | 145 - 148 | H4, H6 |

| Pyridine C4 | 8.2 - 8.4 | 138 - 141 | H2, H6, Amide NH |

| Pyridine C5 | - | 118 - 121 | H4, H6 |

| Pyridine C6 | 8.6 - 8.8 | 147 - 150 | H2, H4 |

| Amide NH | 9.5 - 10.5 | - | C=O, Pyridine C3, Pyridine C4 |

| Carbonyl C=O | - | 170 - 173 | Amide NH, CH₂ |

| CH₂ | 2.2 - 2.4 | 45 - 48 | C=O, CH |

| CH | 2.1 - 2.3 | 25 - 28 | C=O, CH₂, CH₃ |

| CH₃ (x2) | 0.9 - 1.1 | 22 - 24 | CH, CH₂ |

Solid-State NMR for Polymorphic Forms and Supramolecular Interactions

The existence of different crystalline forms, or polymorphs, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful technique to investigate these phenomena. By analyzing the ¹³C and ¹⁵N chemical shifts in the solid state, it is possible to identify the presence of different polymorphs, as each crystalline form would likely exhibit a unique set of NMR signals due to different local electronic environments. Furthermore, ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding involving the amide group, which dictates the supramolecular assembly in the crystal lattice.

Dynamic NMR for Conformational Exchange Processes

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the existence of different conformers (rotamers) in solution. sigmaaldrich.com Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide information on the energetics of this rotational barrier. chemicalbook.com At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, these signals will broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes of these signals at different temperatures, the rate of exchange and the activation energy for the rotational process can be determined. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. This accurate mass measurement allows for the determination of the elemental formula of this compound (C₁₀H₁₃BrN₂O), distinguishing it from other compounds with the same nominal mass but different elemental compositions. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Elucidation of Fragmentation Pathways and Isomeric Differentiation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the 3-amino-5-bromopyridine (B85033) moiety and the isovaleryl group. The fragmentation pattern can help to confirm the connectivity of the molecule and differentiate it from potential isomers.

Table 2: Predicted Key Fragmentation Ions in the ESI-MS/MS Spectrum of this compound (Note: These are predicted fragmentation patterns and would require experimental verification.)

| m/z (Mass/Charge Ratio) | Proposed Fragment Structure | Description |

| 257/259 | [C₁₀H₁₃BrN₂O + H]⁺ | Protonated molecule (isotopic pattern due to Br) |

| 173/175 | [C₅H₅BrN₂]⁺ | Loss of the isovaleryl group |

| 85 | [C₅H₉O]⁺ | Isovaleryl cation |

| 57 | [C₄H₉]⁺ | Loss of CO from the isovaleryl cation |

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique would provide precise coordinates of each atom, defining bond lengths, bond angles, and torsion angles.

Analysis of Crystal Packing and Intermolecular Interactions

A single-crystal X-ray diffraction study would reveal how molecules of this compound arrange themselves in the crystal lattice. Of particular interest would be the identification of intermolecular forces that stabilize the crystal structure. These interactions would likely include:

Hydrogen Bonding: The secondary amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). It would be expected to form intermolecular hydrogen bonds, potentially creating chains or dimeric motifs within the crystal. The nitrogen atom in the pyridine ring could also act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom on the pyridine ring could participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom (like the oxygen of the amide group) on an adjacent molecule.

A hypothetical table of crystallographic data that would be generated from such a study is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value would be determined experimentally |

| b (Å) | Value would be determined experimentally |

| c (Å) | Value would be determined experimentally |

| α (°) | 90 |

| β (°) | Value would be determined experimentally |

| γ (°) | 90 |

| Volume (ų) | Value would be calculated from cell parameters |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | Value would be calculated from crystallographic data |

| Hydrogen Bond (D-H···A) | N-H···O=C |

| H···A distance (Å) | Value would be determined experimentally |

| D-H···A angle (°) | Value would be determined experimentally |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Solid-State Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the solid-state structure of a molecule. The vibrational modes of this compound would provide a characteristic fingerprint.

The key functional groups and their expected vibrational frequencies are:

Amide Group:

N-H Stretch: A sharp peak typically in the region of 3300-3100 cm⁻¹. The exact position can indicate the extent of hydrogen bonding.

C=O Stretch (Amide I band): A strong absorption between 1680-1630 cm⁻¹. Its position is sensitive to the local environment and hydrogen bonding.

N-H Bend (Amide II band): Found around 1570-1515 cm⁻¹, this band arises from a coupling of the N-H in-plane bend and C-N stretching vibrations.

Pyridine Ring:

C=C and C=N Stretching: Multiple bands in the 1600-1400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

Ring Vibrations: Characteristic "breathing" modes of the pyridine ring at lower frequencies.

Isobutyl Group:

C-H Stretching: Aliphatic C-H stretches from the methyl and methine groups would be observed in the 3000-2850 cm⁻¹ range.

C-H Bending: Vibrations around 1470-1370 cm⁻¹.

C-Br Stretch: A low-frequency vibration, typically found below 600 cm⁻¹.

A comparative table of expected IR and Raman active modes is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amide | N-H Stretch | 3300-3100 | IR, Raman |

| Amide | C=O Stretch | 1680-1630 | IR, Raman |

| Amide | N-H Bend | 1570-1515 | IR, Raman |

| Pyridine | C=C, C=N Stretch | 1600-1400 | IR, Raman |

| Aromatic | C-H Stretch | >3000 | IR, Raman |

| Aliphatic | C-H Stretch | 3000-2850 | IR, Raman |

| Bromo-substituent | C-Br Stretch | <600 | Raman |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Analogs

As this compound is an achiral molecule, it will not exhibit a signal in chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). These techniques rely on the differential absorption of left and right circularly polarized light by a chiral substance.

However, if a chiral center were introduced into the molecule, for instance by substitution on the butanamide side chain to create a stereocenter, these methods would become invaluable for determining the absolute configuration of the resulting enantiomers.